molecular formula C10H12FNSi B1522077 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 884494-40-0

5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine

Cat. No.: B1522077
CAS No.: 884494-40-0
M. Wt: 193.29 g/mol
InChI Key: WUQXLHRGNKUVNJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is an organic compound with the molecular formula C10H12FNSi and a molecular weight of 193.3 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a trimethylsilyl-ethynyl group at the 2-position. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoropyridine and trimethylsilylacetylene.

    Reaction Conditions: The key reaction is a Sonogashira coupling, which involves the palladium-catalyzed coupling of 5-fluoropyridine with trimethylsilylacetylene in the presence of a copper(I) iodide co-catalyst. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine.

    Purification: The product is purified by column chromatography to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki-Miyaura coupling, and Stille coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Sonogashira Coupling: Palladium catalyst, copper(I) iodide, base (e.g., triethylamine), inert atmosphere.

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid or ester, base (e.g., potassium carbonate), aqueous or organic solvent.

    Stille Coupling: Palladium catalyst, organotin reagent, base (e.g., cesium carbonate), organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with an aryl halide would yield a diarylacetylene derivative.

Scientific Research Applications

5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.

    Medicine: Fluorinated compounds are often used in medicinal chemistry for drug development. This compound can serve as a precursor for the synthesis of potential pharmaceutical agents.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring fluorinated and silylated functionalities.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its fluorine and trimethylsilyl groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The exact pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-ethynylpyridine: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain coupling reactions.

    2-[2-(Trimethylsilyl)ethynyl]pyridine: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine: Similar structure but with a bromine atom instead of fluorine, which can influence its reactivity and applications.

Uniqueness

5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the combination of fluorine and trimethylsilyl groups. The fluorine atom can enhance the compound’s stability and lipophilicity, while the trimethylsilyl group can protect the ethynyl moiety and facilitate its use in various coupling reactions. This combination of features makes it a valuable building block in organic synthesis and a versatile compound for scientific research.

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXLHRGNKUVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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